2-氨基-4-(叔丁基)-1,3-噻唑-5-基硫氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

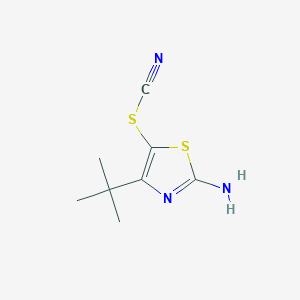

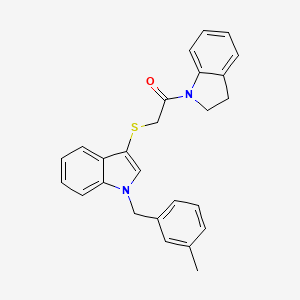

The compound “2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The thiocyanate group (-SCN) is a pseudohalogen compound, which often contributes to the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a thiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 4-position. Additionally, a thiocyanate group would be attached to the 5-position of the thiazole ring .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their sulfur and nitrogen atoms can bind to transition metals . The amino group might be involved in acid-base reactions, and the thiocyanate group could participate in ligand exchange reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Thiazoles typically exhibit aromatic stability. The presence of the polar thiocyanate group might increase its solubility in polar solvents .科学研究应用

Specific Scientific Field

This research falls under the field of Pharmaceutical Chemistry .

Summary of the Application

2-Aminothiazole-based compounds have been associated with several biological activities. They can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Methods of Application or Experimental Procedures

The synthetic strategies developed to access the novel 2-aminothiazole derivatives include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .

Results or Outcomes

Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .

Synthesis of Biologically Active Derivatives

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

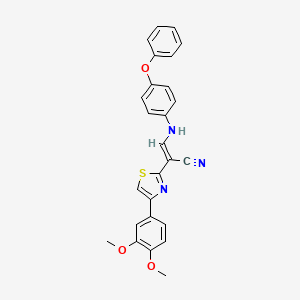

New potential biologically active derivatives were synthesized, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

Methods of Application or Experimental Procedures

The structures of most of the synthesized compounds were studied by X-ray diffraction .

Results or Outcomes

The research resulted in the synthesis of new potential biologically active derivatives .

Antimicrobial Evaluation Against Multidrug Resistant Strains

Specific Scientific Field

This research is in the field of Microbiology .

Summary of the Application

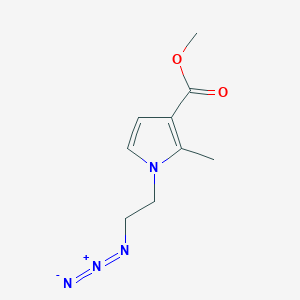

2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial properties against multidrug resistant strains .

Methods of Application or Experimental Procedures

The compounds were designed, synthesized, and characterized. Their antimicrobial properties were then evaluated against multidrug resistant strains .

Results or Outcomes

The study resulted in the development of compounds with potential antimicrobial properties against multidrug resistant strains .

Anticancer Drug Discovery

Specific Scientific Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

2-Aminothiazole derivatives have shown potential in anticancer drug discovery. They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Methods of Application or Experimental Procedures

The research involved the development and structural modification of 2-aminothiazole to pursue potent anticancers. In vitro activities and in silico studies were highlighted .

Results or Outcomes

The research resulted in the development of potential anticancer drugs. The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Antiviral Applications

Specific Scientific Field

This research is in the field of Virology .

Summary of the Application

2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activities .

Methods of Application or Experimental Procedures

The research involved the development and structural modification of 2-aminothiazole to pursue potent antivirals .

Results or Outcomes

The research resulted in the development of potential antiviral drugs. The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Anti-Inflammatory Applications

Specific Scientific Field

This research is in the field of Pharmacology .

Summary of the Application

2-Aminothiazole derivatives have been found to possess anti-inflammatory activities .

Methods of Application or Experimental Procedures

The research involved the development and structural modification of 2-aminothiazole to pursue potent anti-inflammatories .

Results or Outcomes

The research resulted in the development of potential anti-inflammatory drugs. The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

安全和危害

属性

IUPAC Name |

(2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S2/c1-8(2,3)5-6(12-4-9)13-7(10)11-5/h1-3H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFYJPFYRDFWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)

![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)

![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2715470.png)

![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)